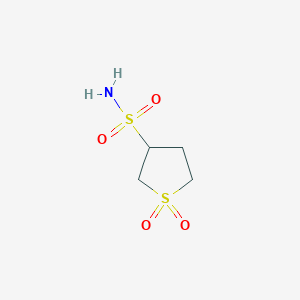

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

Description

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide (CAS: 17115-48-9) is a sulfonamide derivative of tetrahydrothiophene 1,1-dioxide. Its molecular formula is C₄H₉NO₄S₂, with a molecular weight of 199.25 g/mol . The compound features a saturated thiophene ring (tetrahydrothiophene) with a sulfonamide (-SO₂NH₂) group at the 3-position and two sulfone (-SO₂) groups. This structure confers unique reactivity and stability, making it valuable in pharmaceutical and materials chemistry. Synonyms include 3-Aminosulfolane and 1,1-Dioxotetrahydrothien-3-ylamine, reflecting its sulfolane-related backbone .

Properties

IUPAC Name |

1,1-dioxothiolane-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMJOOFLVVQAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369580 | |

| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17115-48-9 | |

| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

The foundational step in synthesizing Tetrahydrothiophene-3-sulfonamide 1,1-dioxide involves oxidizing tetrahydrothiophene to introduce the sulfone group. A widely adopted method employs hydrogen peroxide (H₂O₂) with sodium tungstate (Na₂WO₄) as a catalyst under mild conditions (20–25°C). This reaction selectively oxidizes the sulfur atom in the thiophene ring to form the 1,1-dioxide moiety without over-oxidizing other functional groups .

Reaction Conditions and Optimization

-

Catalyst Loading : A 2–5 mol% sodium tungstate concentration balances reaction efficiency and cost.

-

Solvent System : Water or aqueous ethanol facilitates homogeneous mixing and prevents side reactions.

-

Temperature Control : Maintaining temperatures below 30°C minimizes byproduct formation, such as sulfonic acids.

For example, oxidizing 3-aminotetrahydrothiophene with 30% H₂O₂ and Na₂WO₄ yields Tetrahydrothiophene-3-amine 1,1-dioxide with 85–90% conversion . Subsequent steps then functionalize the amine group to introduce the sulfonamide moiety.

Sulfonamide Group Introduction via Nucleophilic Substitution

Introducing the sulfonamide group at the 3-position requires precise nucleophilic substitution. A two-step approach is common: (1) converting the amine to a sulfonyl chloride intermediate and (2) reacting it with ammonia or a primary amine.

Stepwise Protocol

-

Sulfonation : Treat Tetrahydrothiophene-3-amine 1,1-dioxide with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form the sulfonyl chloride derivative.

-

Amination : React the intermediate with aqueous ammonia (NH₃) at room temperature, achieving 70–80% yield .

Critical Parameters

-

Stoichiometry : A 1:1.2 molar ratio of amine to ClSO₃H ensures complete sulfonation.

-

Quenching : Rapid neutralization with ice-cold water prevents decomposition of the sulfonyl chloride.

Multi-Step Synthesis via Cyclic Intermediates

Industrial patents describe multi-step routes using cyclic intermediates to improve regioselectivity. For instance, a patent detailing the synthesis of thieno-thiazine derivatives outlines a process applicable to this compound :

Key Steps

-

Acetal Formation : React 3-bromotetrahydrothiophene-1,1-dioxide with ethylene glycol and p-toluenesulfonic acid (TsOH) to form a 1,3-dioxolane intermediate (87% yield).

-

Cyclization : Treat the intermediate with potassium tert-butoxide to induce ring closure, yielding a tetrahydrothiophene-fused dioxolane (90% yield).

-

Alkylation and Hydrolysis : Introduce a methoxypropyl group via alkylation, followed by acid hydrolysis to remove the dioxolane protecting group (66–99% yield) .

Industrial-Scale Production Techniques

Scalable methods prioritize cost-efficiency and environmental sustainability. Continuous flow reactors outperform batch systems by enhancing heat transfer and reducing reaction times.

Continuous Flow Protocol

-

Reactor Design : Tubular reactors with static mixers ensure uniform reagent contact.

-

Conditions : 10–15 bar pressure, 50–60°C, and residence times of 10–30 minutes.

-

Catalyst Recovery : Immobilized sodium tungstate on silica gel allows reuse for ≥10 cycles without activity loss .

Analytical Characterization

Rigorous spectroscopic validation ensures product integrity. Representative data from synthetic batches include:

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| ¹H-NMR (DMSO-d₆) | δ 7.63 (d, 1H), 4.10 (m, 2H) | |

| LC-MS ([M+H]⁺) | 199.3 | |

| Melting Point | 158–160°C |

Table 2: Representative Reaction Yields

| Step | Yield (%) | Conditions |

|---|---|---|

| Oxidation | 85–90 | H₂O₂, Na₂WO₄, 25°C |

| Sulfonamide Formation | 70–80 | ClSO₃H, NH₃, 0–5°C |

| Continuous Flow Synthesis | 92–95 | 50°C, 15 bar, 20 min |

Chemical Reactions Analysis

Oxidative Sulfamidation with Alkenes and Dienes

This compound participates in Rh(II)-catalyzed oxidative sulfamidation reactions under mild conditions, forming functionalized N-heterocycles. Key findings include:

-

Mechanistic Insight : The reaction proceeds via nitrene intermediates generated from sulfonamides under oxidative conditions, enabling C–H insertion or addition across conjugated systems .

Conversion to Sulfonyl Isocyanates

Reaction with phosgene (COCl₂) in sulfolane solvent produces sulfonyl isocyanates, critical intermediates for polyurethane synthesis:

| Reactant | Product | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1,4-Cyclohexanedisulfonamide | 1,4-Cyclohexanedi(sulfonyl isocyanate) | Sulfolane | 7 | High* | |

| Methanesulfonamide | Methanesulfonyl isocyanate | Sulfolane | 4–8 | >80 |

*Exact yield not reported but described as "efficient" compared to traditional solvents like o-dichlorobenzene .

-

Key Advantage : Sulfolane enhances reaction rates due to its high polarity and ability to stabilize reactive intermediates .

Hydrolysis and Stability

The sulfonamide group is resistant to hydrolysis under ambient conditions but undergoes slow cleavage in strongly acidic or basic media:

| Condition | Result | Stability | Source |

|---|---|---|---|

| pH 4–9, 50°C | No degradation (half-life >1 year) | Highly stable | |

| 20% HCl, reflux | Partial hydrolysis to sulfonic acid | Moderate stability |

Biological Reactions

While not directly studied for this compound, structurally related sulfolanes act as electron acceptors in microbial systems. For example, tetrahydrothiophene 1-oxide (a simpler analog) is reduced to tetrahydrothiophene by E. coli under anaerobic conditions .

Scientific Research Applications

Pharmaceutical Research

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide has emerged as a promising lead compound in the development of new antimicrobial agents. Its structural features allow it to effectively interact with biological targets, potentially inhibiting bacterial growth by interfering with specific enzymatic pathways.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydrothiophene-3-sulfonamide exhibit significant antibacterial activity against various strains of bacteria, including E. coli and S. typhimurium. For instance, one study reported that synthesized hybrids based on this compound showed a minimum inhibitory concentration (MIC) as low as 11.31 µg/mL against E. coli, indicating its potential as an effective antimicrobial agent .

Biochemical Studies

In proteomics, this compound is utilized for studying protein interactions and enzyme kinetics. Its ability to bind to specific active sites on enzymes makes it valuable for elucidating biochemical pathways and developing inhibitors for therapeutic applications .

Interaction Studies

Preliminary data suggest that tetrahydrothiophene-3-sulfonamide may interact with various biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance are being employed to investigate these interactions further.

Mechanism of Action

The mechanism of action of tetrahydrothiophene-3-sulfonamide 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering protein conformation . This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Substituted 1,2-Thiazetidine 1,1-Dioxides

Key Compound : N-Alkylated/Acylated 1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide

- Structural Differences : Contains a β-sulfonyl peptide linkage instead of a sulfonamide.

- Reactivity : The sulfonyl group hydrolyzes readily to form sulfonic acids or reacts with amines to yield sulfonamides. This contrasts with the stability of the sulfonamide group in Tetrahydrothiophene-3-sulfonamide 1,1-dioxide.

- Applications : Used to study peptide-like derivatives, but moisture sensitivity limits utility compared to the target compound.

Data Table :

Thiete 1,1-Dioxide and Derivatives

Key Compound : 3-Chlorothiete 1,1-Dioxide

- Synthesis : Prepared via UV-induced chlorination of thiete 1,1-dioxide.

- Reactivity: Acts as a dienophile in Diels-Alder reactions and forms cycloadducts with amines.

- Applications : Intermediate for 3-substituted thiete dioxides. Unlike the target compound, it lacks a sulfonamide group, limiting its use in sulfonamide-based drug design.

Data Table :

| Property | This compound | 3-Chlorothiete 1,1-Dioxide |

|---|---|---|

| Key Functional Group | -SO₂NH₂ | -Cl |

| Synthetic Utility | Pharmaceutical intermediates | Cycloaddition reactions |

Thienothiadiazine Dioxides (e.g., 6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxide)

- Structural Features : Contains a fused thiadiazine ring and cyclopropyl substituent.

- Synthesis: Achieved via cyclization of sulfonamide intermediates (e.g., 5-chloro-3-(cyclopropylamino)thiophene-2-sulfonamide).

Data Table :

| Property | This compound | Thienothiadiazine Dioxide (Compound 31) |

|---|---|---|

| Ring System | Monocyclic | Bicyclic (fused thiadiazine) |

| Yield in Synthesis | Not reported | 60–65% |

3-Hydroxysulfolane (Tetrahydrothiophene-3-ol 1,1-Dioxide)

- Structural Differences : Hydroxyl (-OH) group replaces the sulfonamide (-SO₂NH₂).

- Properties : Increased polarity due to -OH, enhancing solubility in polar solvents.

- Applications : Used as a solvent or intermediate in sulfolane derivatives, whereas the sulfonamide analog has broader pharmacological relevance.

Data Table :

| Property | This compound | 3-Hydroxysulfolane |

|---|---|---|

| Functional Group | -SO₂NH₂ | -OH |

| Aqueous Solubility | Moderate | High |

(±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-Dioxide

- Structural Features: Incorporates a 4-chlorophenyl sulfonyl group and isobutylamino substituent.

- Reactivity : The bulky aryl and alkyl groups introduce steric hindrance, reducing nucleophilic attack at the sulfone group compared to the target compound.

- Applications: Potential use in designing kinase inhibitors due to extended conjugation.

Dihydrothiophene 1,1-Dioxides (2,5- vs. 2,3-Dihydro Isomers)

- Reactivity Differences :

- 2,5-Dihydro isomer : Bromination occurs in aprotic media, yielding 3,4-dibromo derivatives.

- 2,3-Dihydro isomer : Bromination requires aqueous conditions.

- Comparison : The saturated tetrahydrothiophene ring in the target compound avoids such positional reactivity challenges.

Biological Activity

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, commonly referred to as (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, is a heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide contains a five-membered ring with a sulfur atom and a sulfonamide group. The presence of these functional groups contributes to its unique chemical properties and biological reactivity.

The biological activity of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is primarily attributed to its ability to interact with various biological macromolecules, particularly enzymes. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This characteristic positions the compound as a potential enzyme inhibitor in various biochemical pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide. It has been investigated for its effectiveness against various bacterial strains. For example, studies have shown that sulfonamides exhibit significant antibacterial activity due to their structural similarities to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 μg/mL |

| Escherichia coli | 10 μg/mL |

| Bacillus subtilis | 5 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the inhibition of carbonic anhydrase isoforms, which are crucial in tumor growth and metastasis .

| Cell Line | Apoptosis Induction (Annexin V-FITC) |

|---|---|

| MDA-MB-231 | Increased by 22-fold compared to control |

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide effectively inhibits carbonic anhydrase IX with an IC50 value ranging from 10.93 to 25.06 nM. This selectivity suggests its potential utility in treating conditions like glaucoma by lowering intraocular pressure without significant systemic side effects .

- Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against multidrug-resistant Staphylococcus aureus, revealing MIC values between 0.78 and 1.56 μg/mL, indicating strong antibacterial activity against resistant strains .

- Cytotoxicity Studies : Recent studies on sulfonamide derivatives incorporating triazole motifs have shown promising results in inhibiting VEGFR-2 and other targets involved in cancer progression, suggesting that modifications to the sulfonamide structure could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via oxidation of tetrahydrothiophene derivatives using catalytic tungsten trioxide (WO₃·H₂O) and hydrogen peroxide (H₂O₂) under alkaline conditions (pH 11.5). Key steps include controlled temperature (0–10°C) during oxidation to minimize side reactions and column chromatography for purification . For improved yields, monitor reaction progress via thin-layer chromatography (TLC) and use inert solvents like tetrahydrofuran (THF) to stabilize intermediates .

Q. What purification techniques are most effective for isolating this compound from complex mixtures?

- Methodological Answer : After synthesis, triethylammonium chloride byproducts can be removed via filtration. Subsequent solvent evaporation under reduced pressure followed by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity (>98%). For analytical standards, recrystallization from toluene or dichloromethane is recommended .

Q. How can structural characterization of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic methods:

- ¹H/¹³C NMR : Confirm sulfonamide proton environments (δ 2.8–3.2 ppm) and sulfone group absence of splitting due to symmetry.

- X-ray crystallography : Resolve the bicyclic sulfone structure and hydrogen-bonding networks (e.g., N–H···O interactions) .

- FT-IR : Verify S=O stretches at ~1300 cm⁻¹ and 1150 cm⁻¹ .

Advanced Research Questions

Q. How do electronic and steric effects of the sulfone group influence regioselectivity in Diels-Alder reactions involving this compound?

- Methodological Answer : The sulfone group acts as an electron-withdrawing substituent, polarizing the diene system and directing cycloaddition to the β-position. Computational studies (DFT) can predict transition-state energies, while experimental validation involves competitive reactions with electron-deficient (e.g., maleic anhydride) and electron-rich dienophiles. Compare yields and regioselectivity using HPLC-MS .

Q. What strategies resolve contradictions in reported bromination outcomes for dihydrothiophene 1,1-dioxide isomers?

- Methodological Answer : Bromination of 2,5-dihydrothiophene 1,1-dioxide (I) in aprotic media (e.g., CCl₄) yields 3,4-dibromotetrahydrothiophene (V), whereas the 2,3-isomer (II) reacts only in aqueous conditions to form 2,3-dibromotetrahydrothiophene (VII). To reconcile discrepancies:

- Control solvent polarity : Test reactions in DMF vs. H₂O.

- Monitor kinetics : Use UV-Vis spectroscopy to track bromine consumption rates .

Q. How can computational models predict the biological activity of this compound derivatives as enzyme inhibitors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., cyclooxygenase-2) using the sulfonamide moiety as a pharmacophore. Validate predictions via in vitro assays:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.

- SAR studies : Modify substituents at the 3-position to assess binding affinity trends .

Q. What mechanistic insights explain the isomerization of 2,5-dihydrothiophene 1,1-dioxide to its 2,3-isomer under basic conditions?

- Methodological Answer : Base-induced deprotonation at the α-position generates a conjugated enolate, which undergoes sigmatropic rearrangement. Isotopic labeling (²H at C3) and kinetic isotope effect (KIE) studies can confirm the proton-transfer pathway. Compare activation energies via Arrhenius plots in DMSO vs. THF .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Systematically test variables:

- Catalyst loading : Vary WO₃·H₂O from 5–20 mol%.

- Oxidant stoichiometry : Adjust H₂O₂ equivalents (1.5–3.0 eq).

- Statistical analysis : Use ANOVA to identify significant factors (p < 0.05) .

Q. What experimental designs can differentiate between competing reaction pathways in cycloaddition reactions?

- Methodological Answer : Employ crossover experiments with isotopically labeled reactants (e.g., ¹³C-labeled dienophiles) and track product distribution via GC-MS. For stepwise vs. concerted mechanisms, measure activation parameters (ΔH‡, ΔS‡) using Eyring plots .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.